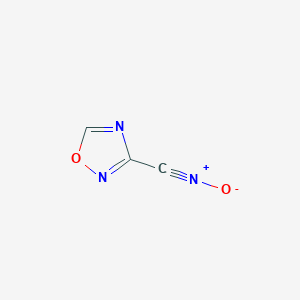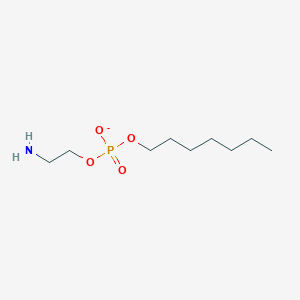![molecular formula C17H23N3O B14284864 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- CAS No. 141268-05-5](/img/no-structure.png)
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is a heterocyclic aromatic amine It features a quinoline core structure, which is a benzene ring fused with a pyridine ring, and is substituted with a methyl group at the 4-position and a morpholinylpropyl group at the N-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- typically involves multi-step organic synthesis. One common method starts with the preparation of 4-methylquinoline, which can be synthesized via the Doebner–von Miller reaction. This involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
The next step involves the introduction of the morpholinylpropyl group. This can be achieved through a nucleophilic substitution reaction where 4-methylquinoline is reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
科学的研究の応用
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a basis for its anticancer activity. Additionally, the morpholinylpropyl group enhances its solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
類似化合物との比較
Similar Compounds
2-Quinolinamine: Lacks the methyl and morpholinylpropyl substitutions, making it less soluble and less bioavailable.
4-Methylquinoline: Lacks the morpholinylpropyl group, resulting in different electronic properties and biological activity.
3-(4-Morpholinyl)propylamine: Lacks the quinoline core, significantly altering its chemical reactivity and applications.
Uniqueness
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is unique due to the combination of the quinoline core with the morpholinylpropyl group. This combination imparts distinct electronic properties, enhanced solubility, and specific biological activities that are not observed in the individual components or other similar compounds.
特性
CAS番号 |
141268-05-5 |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC名 |
4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
InChI |
InChI=1S/C17H23N3O/c1-14-13-17(19-16-6-3-2-5-15(14)16)18-7-4-8-20-9-11-21-12-10-20/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,19) |
InChIキー |
ROUMYXFZHHZJAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


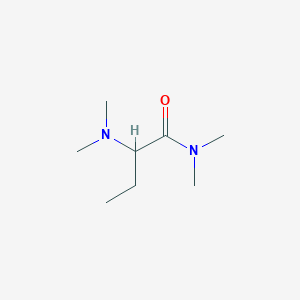
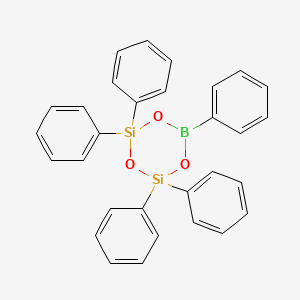
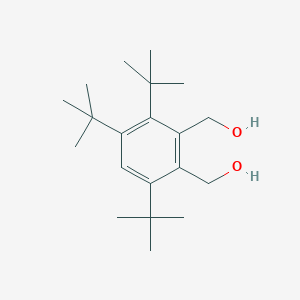
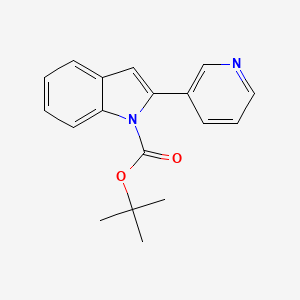
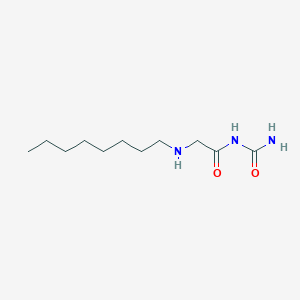
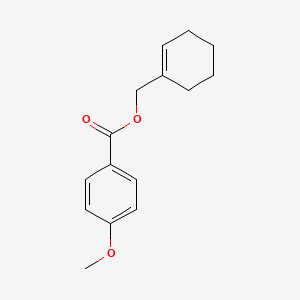
![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)
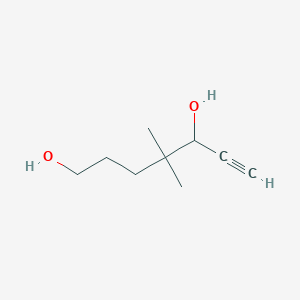
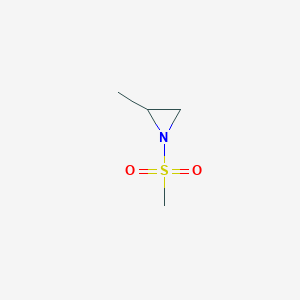
![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
